molecular formula C8H8BrNOS B1274968 5-bromo-N-cyclopropylthiophene-2-carboxamide CAS No. 495382-05-3

5-bromo-N-cyclopropylthiophene-2-carboxamide

Cat. No. B1274968
CAS RN: 495382-05-3
M. Wt: 246.13 g/mol
InChI Key: CKUIKZGELFOICR-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropylthiophene-2-carboxamide (5-BCTC) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in scientific research. 5-BCTC has shown promise in a variety of areas including in vivo and in vitro research, biochemical and physiological effects, and pharmacodynamics. The aim of

Scientific Research Applications

Synthesis and Reactivity

5-bromo-N-cyclopropylthiophene-2-carboxamide and its analogs have been a subject of research for their synthesis and reactivity. For instance, the synthesis of similar compounds, such as 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involves direct lithiations and bromination reactions (Bar & Martin, 2021). Similarly, 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via Suzuki cross-coupling reactions, starting from a brominated intermediate (Ahmad et al., 2021).

Photophysical and Nonlinear Optical Properties

The electronic and nonlinear optical properties of thiophene-2-carboxamide derivatives have been studied, including reactivity parameters like Frontier Molecular Orbitals (FMOs) and HOMO–LUMO energy gaps. This research is significant in understanding the photophysical behavior of these compounds (Ahmad et al., 2021).

Crystal Structure Analysis

Research has been conducted on the crystal structure of compounds similar to this compound. These studies focus on understanding the three-dimensional structure, molecular shape, hydrogen bonding, and the nature of short contacts in these compounds (Miryala et al., 2019).

Antibacterial Activity

Some studies have explored the antibacterial activity of related bromo-carboxamide compounds. For example, certain 5-bromoindole-2-carboxamides have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, highlighting their potential as antibacterial agents (Mane et al., 2018).

Anti-inflammatory and Analgesic Activities

Research into thiophene-based compounds has also touched on their potential for anti-inflammatory and analgesic activities. Studies have synthesized new derivatives to investigate these properties, expanding the understanding of the pharmacological potential of these compounds (Can et al., 2021).

Synthesis of Novel Compounds

Research efforts have been dedicated to the synthesis of novel compounds starting from thiophene-based carboxamides, exploring different catalytic approaches and structural features. These studies contribute to the field of medicinal chemistry and the development of new pharmaceutical agents (Kanwal et al., 2022).

properties

IUPAC Name

5-bromo-N-cyclopropylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUIKZGELFOICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400484
Record name 5-bromo-N-cyclopropylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

495382-05-3
Record name 5-bromo-N-cyclopropylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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